Tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O4S and a molecular weight of 305.39 g/mol . This compound is characterized by the presence of a piperidine ring, a thiadiazolidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with appropriate reagents to introduce the thiadiazolidine ring . The reaction conditions often include the use of solvents like methylene chloride and catalysts such as imidazole. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine ring to other sulfur-containing functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Tert-butyl 4-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound also contains a piperidine ring and a tert-butyl ester group but differs in its additional functional groups.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but includes a boron-containing group.
The uniqueness of this compound lies in its thiadiazolidine ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H23N3O4S |
---|---|
Molecular Weight |
305.40 g/mol |
IUPAC Name |
tert-butyl 4-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O4S/c1-12(2,3)19-11(16)14-7-4-10(5-8-14)15-9-6-13-20(15,17)18/h10,13H,4-9H2,1-3H3 |
InChI Key |
SEJYYYKCYQUNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCNS2(=O)=O |
Origin of Product |
United States |
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